molecular formula C6H3BrF2O2S B2414985 2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid CAS No. 1518974-67-8

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid

Cat. No.: B2414985
CAS No.: 1518974-67-8
M. Wt: 257.05
InChI Key: IVJWIMYOJWKHOS-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid is an organic compound that features a brominated thiophene ring and a difluoroacetic acid moiety

Mechanism of Action

Mode of Action

The presence of a bromothiophene moiety allows for further functionalization through various substitution reactions. This could potentially lead to interactions with various biological targets, resulting in changes at the molecular level.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of bioactive compounds, including kinase inhibitors and antimicrobial agents. These compounds can affect various biochemical pathways, leading to downstream effects such as inhibition of cell signaling pathways or antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step, followed by a reaction with difluoroacetic acid or its derivatives under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromothiophen-3-yl)acetic acid
  • 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid
  • 2-((4-Bromothiophen-3-yl)methylene)malononitrile

Uniqueness

The difluoroacetic acid moiety enhances the compound’s acidity and ability to participate in hydrogen bonding, while the brominated thiophene ring provides a site for further functionalization through substitution or coupling reactions .

Properties

IUPAC Name

2-(4-bromothiophen-3-yl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O2S/c7-4-2-12-1-3(4)6(8,9)5(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJWIMYOJWKHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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